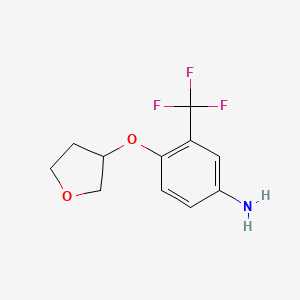
4-(Oxolan-3-yloxy)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxolan-3-yloxy)-3-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group and an oxolane ring attached to an aniline moiety
Preparation Methods
The synthesis of 4-(Oxolan-3-yloxy)-3-(trifluoromethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and oxirane.
Reaction Conditions: The reaction involves the nucleophilic substitution of the oxirane ring by the aniline derivative under basic conditions. Common bases used include sodium hydride or potassium carbonate.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-(Oxolan-3-yloxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the trifluoromethyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl group directs the incoming electrophile to the ortho and para positions relative to the aniline moiety.
Scientific Research Applications
4-(Oxolan-3-yloxy)-3-(trifluoromethyl)aniline has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-(Oxolan-3-yloxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins and enzymes, modulating their activity through various pathways.
Comparison with Similar Compounds
4-(Oxolan-3-yloxy)-3-(trifluoromethyl)aniline can be compared with other similar compounds such as:
4-(Oxolan-3-yloxy)-3-methyl aniline: This compound lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
4-(Oxolan-3-yloxy)-3-chloroaniline:
Properties
Molecular Formula |
C11H12F3NO2 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
4-(oxolan-3-yloxy)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-5-7(15)1-2-10(9)17-8-3-4-16-6-8/h1-2,5,8H,3-4,6,15H2 |
InChI Key |
LHRKRFYQJNIBQH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















